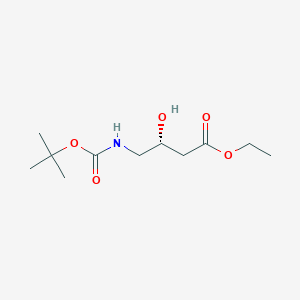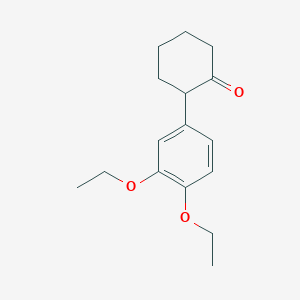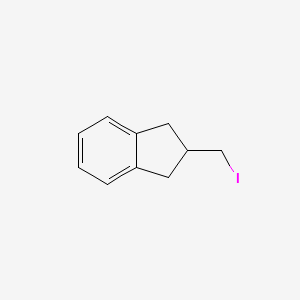
2-(iodomethyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(iodomethyl)-2,3-dihydro-1H-indene is an organic compound belonging to the indane family, characterized by the presence of an iodine atom attached to a methyl group on the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(iodomethyl)-2,3-dihydro-1H-indene typically involves the iodination of methylindane. One common method is the reaction of methylindane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(iodomethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted indane derivatives.
Oxidation: Indane aldehydes or carboxylic acids.
Reduction: Indane hydrocarbons.
Scientific Research Applications
2-(iodomethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers explore its potential as a precursor for the development of new drugs, particularly those targeting neurological disorders.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(iodomethyl)-2,3-dihydro-1H-indene and its derivatives depends on the specific application. In medicinal chemistry, for example, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
2-Bromomethylindane: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications.
2-Chloromethylindane:
2-Fluoromethylindane: The presence of a fluorine atom imparts unique properties, such as increased stability and lipophilicity.
Uniqueness: 2-(iodomethyl)-2,3-dihydro-1H-indene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to distinct reactivity patterns and interactions with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H11I |
|---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
2-(iodomethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11I/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2 |
InChI Key |
SQGGPYJTPGUDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate](/img/structure/B8520324.png)
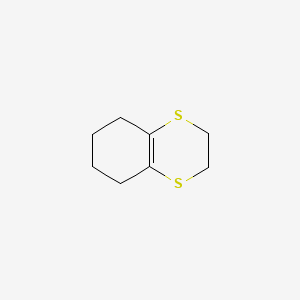

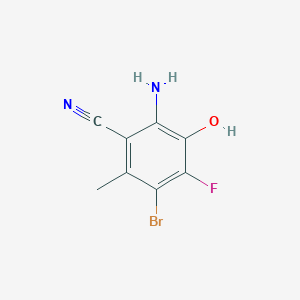
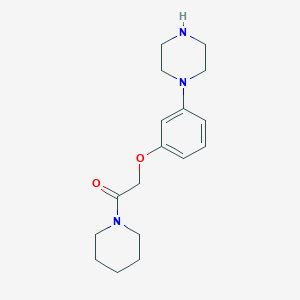
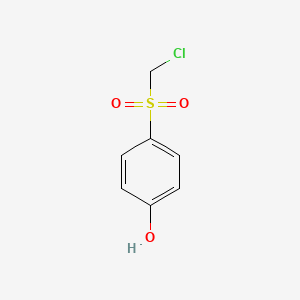
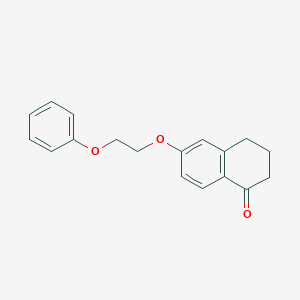
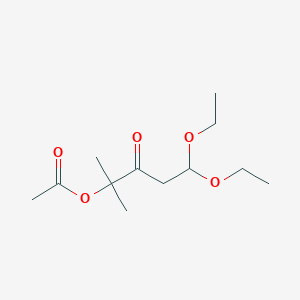
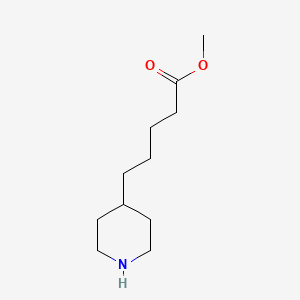
![Spiro[3H-2-benzopyran-3,4'-piperidin]-1(4H)-one](/img/structure/B8520415.png)
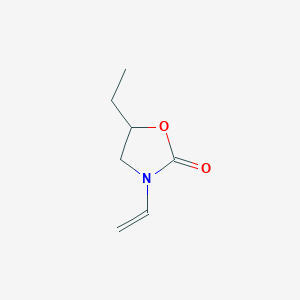
![(3R,7R,8aS)-7-hydroxy-3-(1H-indol-3-ylmethyl)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B8520425.png)
